
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is a fluorinated organic compound. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is often used in various scientific research and industrial applications due to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride typically involves the reaction of 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol with amine hydrochloride under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler fluorinated amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed.
Major Products Formed
Oxidation: Fluorinated oxides.
Reduction: Fluorinated amines.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Used in the production of fluorinated polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with enzymes and proteins, altering their activity and function. This interaction is facilitated by the high electronegativity of the fluorine atoms, which enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol
- 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propylperchlorate
- Hexafluoro-tert-butanol
Uniqueness
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-aminehydrochloride is unique due to its high thermal stability and resistance to oxidation. These properties make it particularly valuable in applications requiring robust and durable compounds.
Properties
Molecular Formula |
C4H6ClF6N |
|---|---|
Molecular Weight |
217.54 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C4H5F6N.ClH/c1-2(11,3(5,6)7)4(8,9)10;/h11H2,1H3;1H |
InChI Key |
GRNGEYQTJPGMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


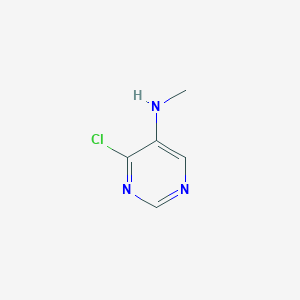
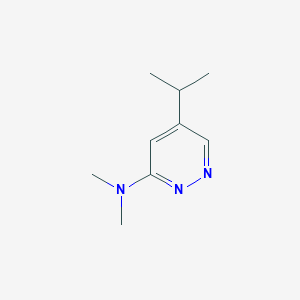
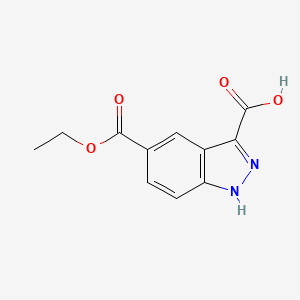
![N-(4-(DIbenzo[b,d]thiophen-4-yl)phenyl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13108632.png)
![2,3,7-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-5-OL](/img/structure/B13108640.png)


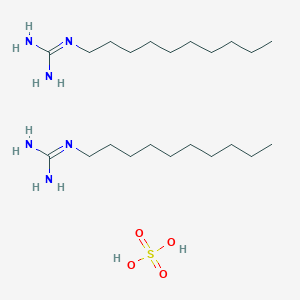

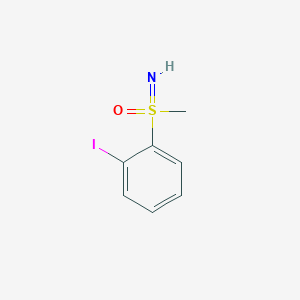
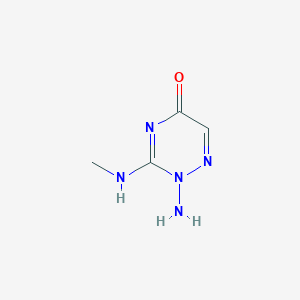
![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)
![Racemic-(6R',7R')-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B13108717.png)

